psi-Taraxasteryl acetate

Cytotoxicity Colon cancer Triterpenoid SAR

psi-Taraxasteryl acetate (CAS 105609-34-5) is the structurally resolved Δ20 endocyclic isomer-explicitly documented by MeSH as non-interchangeable with the co-occurring Δ20(30) taraxasteryl acetate (Tanimoto 0.93). Validated HPLC methods ensure isomer-specific identity, eliminating a critical variable in botanical standardization and pharmacological studies. • First natural product with dual hsp72 modulation: inhibits in stimulated neutrophils, stimulates in resting monocytes-enables cell-state-dependent heat shock studies within a single chemical entity. • 20-fold topical dose advantage over crude extract in anti-inflammatory models; LOX-selective inhibition enables independent dissection of the lipoxygenase pathway. • In stock. Standard packs: 1 mg, 5 mg, bulk custom.

Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
CAS No. 105609-34-5
Cat. No. B1253517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepsi-Taraxasteryl acetate
CAS105609-34-5
Synonymspsi-taraxasterol acetate
urs-20-en-3-ol acetate
Molecular FormulaC32H52O2
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C
InChIInChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3
InChIKeyDYTVUYVLJDSMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

psi-Taraxasteryl acetate (CAS 105609-34-5): Structural Identity and Pharmacological Context for Procurement Decisions


psi-Taraxasteryl acetate (CAS 105609-34-5), systematically named urs-20-en-3-yl acetate, is a pentacyclic triterpenoid of the ursane class, primarily isolated from Asteraceae species such as Taraxacum officinale and Cirsium setosum [1]. It is the acetylated derivative of psi-taraxasterol and a structural isomer of taraxasteryl acetate, differing exclusively in the position of the olefinic bond on the E-ring (Δ20 vs. Δ20(30)) [2][3]. This subtle variation confers distinct physicochemical properties and biological activity profiles that are critical for reproducible experimental outcomes.

1
Pentacyclic triterpenoid acetate with Δ20 olefinic bond, requiring isomer-specific identity verification
Analytical differentiation from Δ20(30) isomer taraxasteryl acetate
2
Supports LOX pathway inhibition studies and arachidonic acid cascade dissection
Reported LOX-selective inhibition profile; weak COX activity
3
Chemical probe for cell-state-dependent heat shock protein 72 (hsp72) modulation research
Bidirectional hsp72 response reported in human leukocyte assays

Why Taraxasteryl Acetate Cannot Substitute psi-Taraxasteryl Acetate in Research and Industrial Applications


Despite sharing a molecular formula (C₃₂H₅₂O₂) and a Tanimoto similarity score of 0.93 with taraxasteryl acetate, psi-taraxasteryl acetate exhibits distinct pharmacological behavior driven by the Δ20 olefin regiochemistry [1]. The MeSH database explicitly warns against confusing the two compounds [2]. Substitution without structural verification can lead to irreproducible results, as demonstrated by divergent cytotoxic potency and target selectivity profiles documented in the evidence below.

Δ20 vs. Δ20(30) isomer
Taraxasteryl acetate (Δ20(30)) shares identical molecular formula and weight but differs in double-bond position. MeSH explicitly warns against confusion. Chromatographic retention, NMR patterns, and biological target engagement may not transfer, making direct substitution risky without analytical confirmation.
Parent alcohol (psi-taraxasterol)
psi-Taraxasterol lacks the C-3 acetate ester, altering lipophilicity, metabolic stability, and membrane partitioning. Reported enzyme inhibition profiles and in vivo responses are not interchangeable.
Co-occurring triterpenoid analogs
Natural extracts (e.g., Cirsium setosum) contain psi-taraxasteryl acetate alongside psi-taraxasterone, taraxasteryl acetate, and other triterpenoids. Isomer identity must be verified by validated HPLC/NMR to avoid batch misinterpretation.

Quantitative Differentiation of psi-Taraxasteryl Acetate Against Its Closest Triterpenoid Analogs


Enhanced Cytotoxicity Against Colon Carcinoma Cells Relative to Deacetylated Pseudotaraxasterol and Stigmasterol

In a 2019 study, 3-O-acetyl-pseudotaraxasterol (psi-taraxasteryl acetate) demonstrated superior cytotoxicity against HCT-116 colorectal adenocarcinoma cells (IC₅₀ = 13.2 μM) compared to its deacetylated congener pseudotaraxasterol (IC₅₀ = 23.1 μM) and the phytosterol stigmasterol (IC₅₀ = 16.4 μM) [1]. The 1.75-fold potency enhancement over pseudotaraxasterol indicates that C-3 acetylation is a critical determinant of antiproliferative activity in this ursane scaffold.

Topical anti-inflammatory dose ratio
Head-to-head
Equi-effective dose at 1/20 of crude extract in mouse ear edema model
Supports dose-context evaluation in topical inflammation research
Reported across PMA, croton oil, arachidonic acid inducers; topical route
Cytotoxicity Colon cancer Triterpenoid SAR

Selective Antiprotozoal Activity Profile with Favorable Cytotoxicity Margin

Pseudotaraxasterol-3β-acetate (psi-taraxasteryl acetate) was evaluated against a panel of protozoan parasites, showing moderate activity against Leishmania infantum, Trypanosoma brucei, and Plasmodium falciparum, while remaining inactive against Trypanosoma cruzi [1]. Importantly, the compound was non-cytotoxic toward MRC-5 human fetal lung fibroblasts, indicating a measurable selectivity window between parasitic and mammalian cells [1].

Bidirectional hsp72 modulation
Class-level inference
Inhibits hsp72 in stimulated neutrophils; stimulates in resting monocytes
Supports cell-state-dependent stress response probe studies
Unique dual effect reported among natural products as of 2005
Antiprotozoal Neglected tropical diseases Selectivity

Regiochemical Basis for Biological Divergence from Taraxasteryl Acetate

The sole structural difference between psi-taraxasteryl acetate (Δ20 ursene) and taraxasteryl acetate (Δ20(30) ursene) is the position of the endocyclic versus exocyclic double bond on the E-ring [1][2]. This regiochemical variation alters the electronic surface topology (TPSA = 26.30 Ų for both isomers) but modifies the spatial orientation of the isopropenyl group, which is predicted to affect docking to sterol-binding pockets and metabolic stability [2]. The MeSH database's explicit warning not to confuse the two compounds underscores that this is not a trivial isomeric difference [3].

LOX/COX selectivity
Cross-study comparable
LOX inhibition reported as primary; COX-1 IC50 ~57,300 nM, COX-2 >10,000 nM
Enables LOX-favored arachidonic acid cascade dissection
COX activity substantially weaker; comparator isomer lacks selectivity data
Structural isomerism Olefin regiochemistry E-ring double bond

First Report of psi-Taraxasteryl Acetate as a Cytotoxic Constituent in Cirsium setosum and Genus Lychnophora

psi-Taraxasteryl acetate was first reported in the genus Cirsium from the cytotoxic petroleum ether extract of Cirsium setosum [1]. It was also isolated for the first time from Lychnophora pinaster (Asteraceae), alongside 3-O-acetyl-lupeol and 3-O-acetyl-α-amyrin [2]. These first-report designations establish psi-taraxasteryl acetate as a chemotaxonomic marker for specific Asteraceae genera, differentiating it from the more widely distributed taraxasteryl acetate.

In vivo tumor growth inhibition
Cross-study comparable
Intraperitoneal administration twice weekly for 3 weeks suppressed tumor growth in mice
Supports tumor-model endpoint interpretation
No equivalent in vivo data for Δ20(30) isomer under same regimen
Phytochemical novelty Chemotaxonomy Genus-specific marker

High-Impact Application Scenarios for psi-Taraxasteryl Acetate Based on Quantitative Differentiation Evidence


Colon Cancer Drug Discovery: Potency-Driven SAR Studies

The 1.75-fold cytotoxicity advantage of psi-taraxasteryl acetate over pseudotaraxasterol against HCT-116 cells (IC₅₀ 13.2 vs. 23.1 μM) makes it the preferred starting scaffold for medicinal chemistry optimization targeting colorectal adenocarcinoma [1]. Researchers conducting structure-activity relationship (SAR) studies on pentacyclic triterpenoid acetates should use this specific isomer to maximize antiproliferative signal and reduce compound quantity requirements.

Antiprotozoal Screening with Built-In Selectivity Counter-Screen

The established non-cytotoxicity of psi-taraxasteryl acetate toward MRC-5 fibroblasts, combined with its differential activity against T. brucei and P. falciparum but not T. cruzi, positions it as a selectivity-control compound in antiparasitic drug screening cascades [2]. Procurement of this specific acetate is essential for laboratories seeking a triterpenoid with documented mammalian safety margins.

Chemotaxonomic Reference Standard for Asteraceae Quality Control

As a genus-specific marker first reported in Cirsium and Lychnophora species, psi-taraxasteryl acetate serves as a high-value analytical reference standard for botanical authentication and extract standardization [3][4]. Its procurement ensures accurate identification of plant material, distinguishing it from the more ubiquitous taraxasteryl acetate [5].

Isomer-Specific Triterpenoid Biochemistry and Enzymology

The Δ20 endocyclic olefin of psi-taraxasteryl acetate provides a distinct substrate geometry for studying oxidosqualene cyclase product specificity and triterpene tailoring enzymes [6]. This isomer cannot be substituted by taraxasteryl acetate (Δ20(30) exocyclic) in enzymatic assays, as the regiochemical difference directly impacts transition-state recognition and metabolic fate.

Application
Selection Property
Validation Focus
Topical inflammation research formulation studies
Dose-context selection
Equi-effective dose ratio to extract; LOX pathway contribution evaluation
Hsp72 cell-state-dependent probe studies
Bidirectional modulation report
Inhibition in stimulated neutrophils vs. stimulation in resting monocytes
Botanical extract standardization
Isomer-specific identity marker
HPLC resolution from Δ20(30) isomer; batch-to-batch consistency
Tumor-model studies
In vivo growth inhibition context
Intraperitoneal dosing schedule endpoint review; differentiation therapy research
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